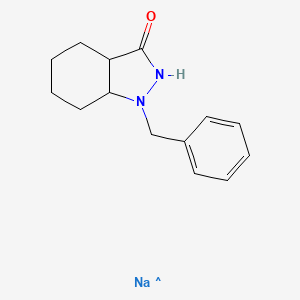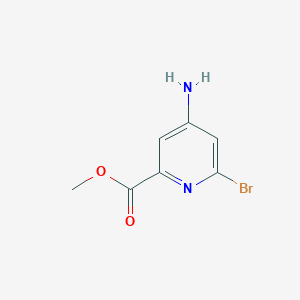
Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate is a complex organometallic compound. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions. The presence of palladium(2+) in the compound makes it a valuable catalyst in various organic synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate typically involves the coordination of palladium(2+) with benzonitrile and 3-diphenylphosphaniumylpropyl(diphenyl)phosphanium ligands. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, organometallic reagents, and bases. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and acetonitrile are commonly used.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate involves the coordination of the palladium center with the ligands, which facilitates various catalytic processes. The palladium center can undergo oxidative addition, transmetalation, and reductive elimination steps, which are crucial in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparación Con Compuestos Similares
Similar Compounds
Palladium(II) acetate: Another palladium-based catalyst used in similar cross-coupling reactions.
Palladium(II) chloride: A commonly used palladium catalyst with similar applications.
Palladium(II) trifluoroacetate: Used in various organic synthesis reactions.
Uniqueness
Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes. The presence of benzonitrile and diphenylphosphaniumylpropyl ligands allows for fine-tuning of the catalytic properties, making it a versatile and efficient catalyst in organic synthesis.
Propiedades
Fórmula molecular |
C41H38BF4N2P2Pd+3 |
|---|---|
Peso molecular |
813.9 g/mol |
Nombre IUPAC |
benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate |
InChI |
InChI=1S/C27H26P2.2C7H5N.BF4.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*8-6-7-4-2-1-3-5-7;2-1(3,4)5;/h1-12,14-21H,13,22-23H2;2*1-5H;;/q;;;-1;+2/p+2 |
Clave InChI |
KMKZWLVQAJFTRE-UHFFFAOYSA-P |
SMILES canónico |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12343848.png)



![(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343872.png)
![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12343882.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12343887.png)

![N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide](/img/structure/B12343898.png)


![7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12343946.png)
![11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343952.png)
